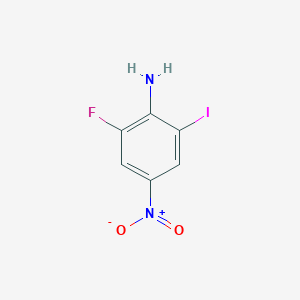

2-氟-6-碘-4-硝基苯胺

描述

2-Fluoro-6-iodo-4-nitroaniline is a specialty chemical . It is used for research and development purposes .

Synthesis Analysis

The synthesis of anilines, including 2-Fluoro-6-iodo-4-nitroaniline, involves several steps . One method involves the reaction of 4-nitroaniline with iodine and silver acetate . Another method involves the reaction of 2-fluoro-4-nitroaniline with other reagents to form various compounds .Molecular Structure Analysis

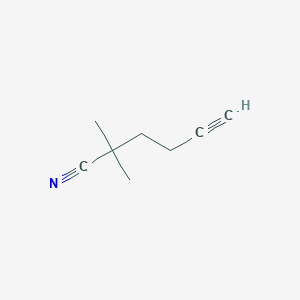

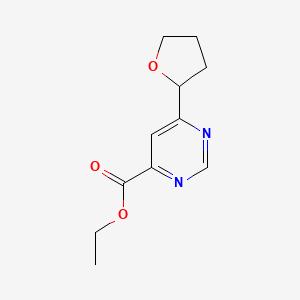

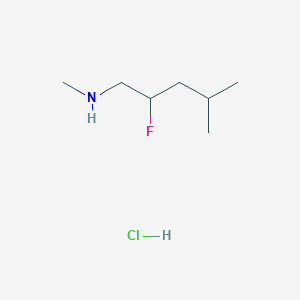

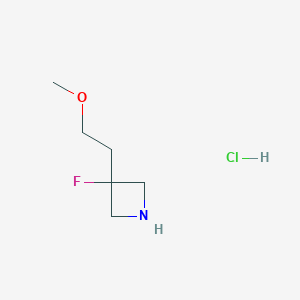

The molecular weight of 2-Fluoro-6-iodo-4-nitroaniline is 282.01 . Its molecular formula is C6H4FIN2O2 .Chemical Reactions Analysis

2-Fluoro-6-iodo-4-nitroaniline can participate in various chemical reactions. For example, it can be used to synthesize 2-iodo-4-nitrobenzonitrile via reaction with sodium nitrite to form a diazonium salt .Physical And Chemical Properties Analysis

2-Fluoro-6-iodo-4-nitroaniline is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用

有机合成

2-氟-6-碘-4-硝基苯胺: 可用作有机合成的中间体。 硝基可以还原为胺,从而允许对该化合物进行进一步反应和修饰 .

医药中间体

该化合物也作为医药中间体被提及,这表明它可用于合成各种药物 .

材料科学

有文献提到使用类似的化合物,2-氟-4-硝基苯胺,在半导体单壁碳纳米管(SWCNTs)上引入sp3缺陷,这可能意味着2-氟-6-碘-4-硝基苯胺在材料科学中也具有潜在应用 .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds like 4-fluoro-2-nitroaniline have been reported to form complexes with cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

Nitroaniline compounds are generally known to undergo electrophilic aromatic substitution reactions . In such reactions, the nitro group acts as a deactivating, meta-directing group. This means it decreases the reactivity of the aromatic ring towards electrophilic aromatic substitution, and when it does react, the new substituent is directed to the meta position .

Result of Action

Given the compound’s potential to form complexes with metal ions , it may influence processes that depend on these ions, such as enzymatic reactions and signal transduction.

Action Environment

It is generally recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°c . This suggests that light, air, moisture, and temperature could potentially affect the compound’s stability and efficacy.

属性

IUPAC Name |

2-fluoro-6-iodo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTOPFHTCCIELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B1484592.png)

amine hydrochloride](/img/structure/B1484593.png)